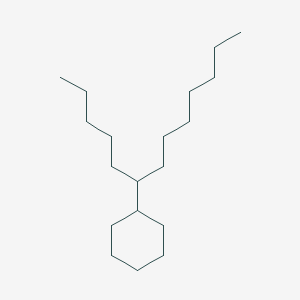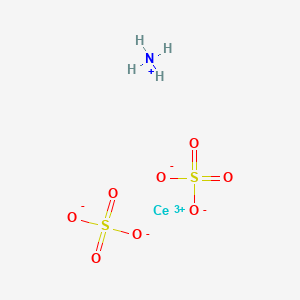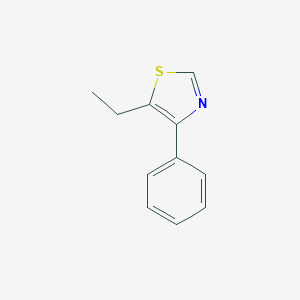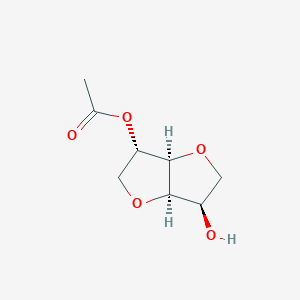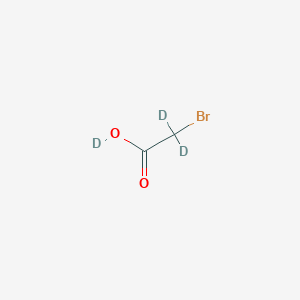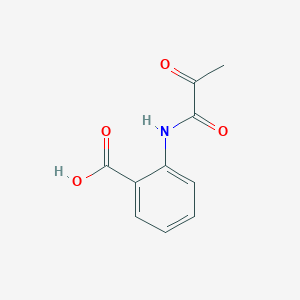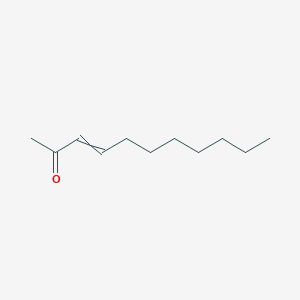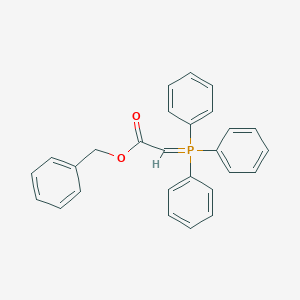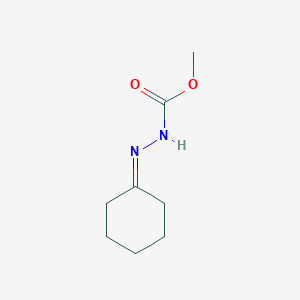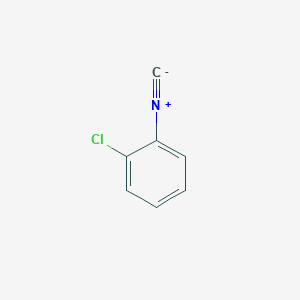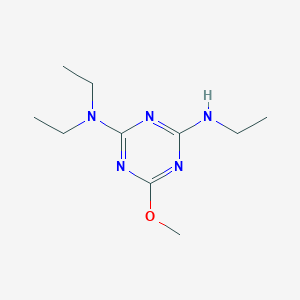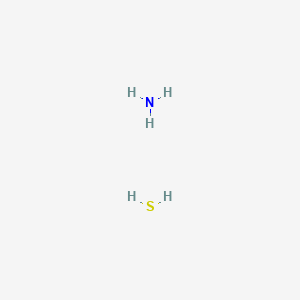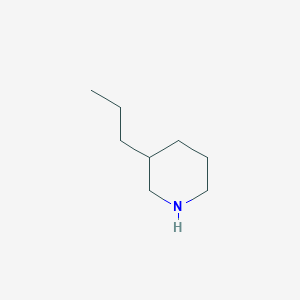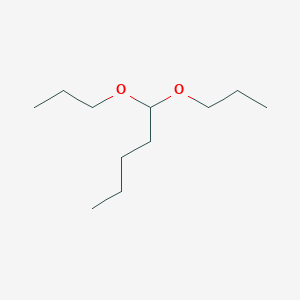
1,1-Dipropoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dipropoxypentane is a chemical compound that is widely used in scientific research. It is a clear, colorless liquid that is soluble in water and has a strong odor. This compound is used in a variety of research applications, including organic synthesis, biochemical research, and drug development. In
Mechanism Of Action
The mechanism of action of 1,1-Dipropoxypentane is not well understood. However, it is believed to act as a substrate for certain enzymes, which can then catalyze reactions that lead to the formation of other compounds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,1-Dipropoxypentane are not well studied. However, it is believed to have low toxicity and is not known to have any significant physiological effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1-Dipropoxypentane in lab experiments is its low toxicity. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1,1-Dipropoxypentane. One area of interest is its potential use in drug development. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in biochemical research. Finally, the synthesis of new derivatives of 1,1-Dipropoxypentane may lead to the development of new compounds with unique properties and applications.
Synthesis Methods
The synthesis of 1,1-Dipropoxypentane involves the reaction of 1,5-dibromopentane with sodium propoxide. The reaction takes place in anhydrous conditions and is typically carried out in a solvent such as tetrahydrofuran. The resulting product is then purified using column chromatography or distillation.
Scientific Research Applications
1,1-Dipropoxypentane is used in a variety of scientific research applications. It is commonly used in organic synthesis as a reagent for the preparation of other compounds. It is also used in biochemical research as a substrate for enzyme-catalyzed reactions. Additionally, 1,1-Dipropoxypentane has been studied for its potential use in drug development.
properties
CAS RN |
13112-64-6 |
|---|---|
Product Name |
1,1-Dipropoxypentane |
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,1-dipropoxypentane |
InChI |
InChI=1S/C11H24O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h11H,4-10H2,1-3H3 |
InChI Key |
DOBJHWWKWKRZEJ-UHFFFAOYSA-N |
SMILES |
CCCCC(OCCC)OCCC |
Canonical SMILES |
CCCCC(OCCC)OCCC |
synonyms |
Pentanal dipropyl acetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
